N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]pentanamide
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Overview
Description
N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]pentanamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the quinoline core using a mixture of concentrated nitric acid and sulfuric acid.
Hydroxylation: The hydroxy group can be introduced through hydroxylation of the nitroquinoline using reagents such as hydrogen peroxide in the presence of a catalyst.
Formation of the Amide Linkage: The final step involves the formation of the amide linkage by reacting the hydroxy-nitroquinoline with pentanoic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, base catalysts, moderate temperatures.
Major Products Formed
Oxidation: Formation of quinoline ketones.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of alkylated or halogenated quinoline derivatives.
Scientific Research Applications
N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]pentanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and proteins, disrupting their normal function.
Pathways Involved: It can interfere with cellular processes such as DNA replication, transcription, and protein synthesis, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler quinoline derivative with antimicrobial properties.
5-Nitroquinoline: A nitro-substituted quinoline with potential anticancer activity.
Quinoline-8-ol: Another hydroxyquinoline derivative with applications in coordination chemistry.
Uniqueness
N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]pentanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-2-3-11-21(27)25-19(13-12-16-8-5-4-6-9-16)18-15-20(26(29)30)17-10-7-14-24-22(17)23(18)28/h4-10,12-15,19,28H,2-3,11H2,1H3,(H,25,27)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWLPHWNQGEALE-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C=CC1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)NC(/C=C/C1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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